molecular formula C7H4ClF2NO2 B2368833 2-Chloro-6-(difluoromethyl)nicotinic acid CAS No. 1105985-15-6

2-Chloro-6-(difluoromethyl)nicotinic acid

Cat. No.: B2368833
CAS No.: 1105985-15-6
M. Wt: 207.56
InChI Key: WKZVVMZDNPKOOW-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H4ClF2NO2 It is a derivative of nicotinic acid, featuring a chlorine atom and a difluoromethyl group attached to the pyridine ring

Scientific Research Applications

2-Chloro-6-(difluoromethyl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

2-Chloro-6-(difluoromethyl)nicotinic acid causes skin irritation and serious eye irritation . After handling, it is advised to wash skin thoroughly . Protective gloves, eye protection, and face protection should be worn . If it gets on the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice or attention should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethyl)nicotinic acid typically involves the chlorination of 6-(difluoromethyl)nicotinic acid. One common method includes the reaction of 6-(difluoromethyl)nicotinic acid with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethyl)nicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The chlorine and difluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(trifluoromethyl)nicotinic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    6-(Difluoromethyl)nicotinic acid: Lacks the chlorine atom at the 2-position.

    2-Amino-6-(difluoromethyl)nicotinic acid: Contains an amino group instead of a chlorine atom.

Uniqueness

2-Chloro-6-(difluoromethyl)nicotinic acid is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-5-3(7(12)13)1-2-4(11-5)6(9)10/h1-2,6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZVVMZDNPKOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105985-15-6
Record name 2-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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